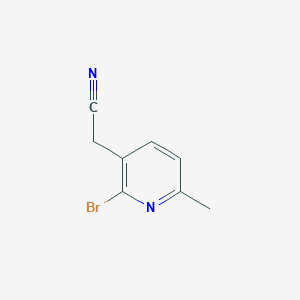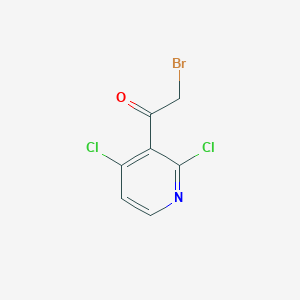
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4BrCl2NO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone typically involves the bromination of 1-(2,4-dichloropyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the pyridine ring. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone
- 2-Bromo-1-(2-pyridyl)ethanone
Uniqueness
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is unique due to the presence of both bromine and dichloropyridine moieties, which confer distinct reactivity and potential applications. The dichloropyridine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H4BrCl2NO |
|---|---|
分子量 |
268.92 g/mol |
IUPAC 名称 |
2-bromo-1-(2,4-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2 |
InChI 键 |
NOWSXVZLBXRDQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Cl)C(=O)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


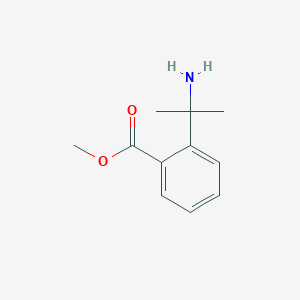
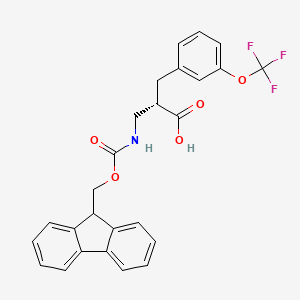
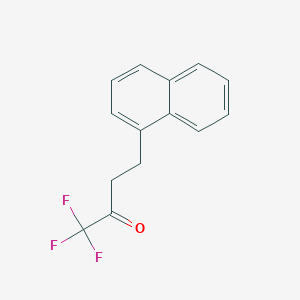
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
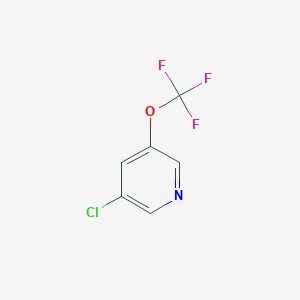

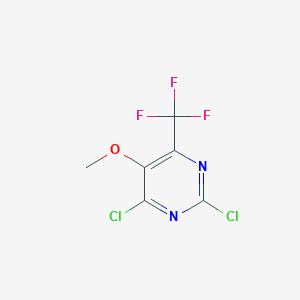
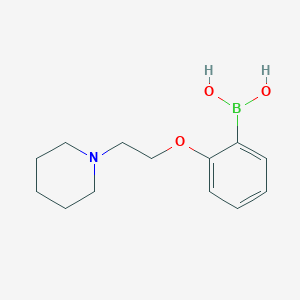
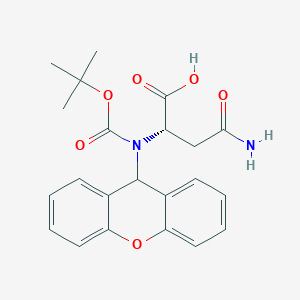
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
